C-4 (Hydroxy)(trifluoromethyl) vs. C-4 Aryl Substituent: Impact on Calcium Channel Blocking Potency
High-strength differential evidence directly comparing this compound to a closely related analog in a quantitative assay is limited in the public domain. Therefore, this evidence dimension is based on class-level inference from the established SAR of DHPM calcium channel blockers. In a standard rat aortic strip assay for L-type calcium channel blockade, DHPM derivatives with C-4 substitution patterns analogous to the target compound's geminal (hydroxy)(trifluoromethyl) group have demonstrated significant functional antagonism, whereas C-4 aryl-substituted DHPMs (the most common comparator class) show highly variable log(IC50) values ranging from -3.73 to -7.03 depending on the specific aryl group [1]. The target compound's C-4 substitution is unique, and its quantitative effect on potency must be empirically determined. No direct head-to-head data for this compound against a specific named analog is available. [1]
| Evidence Dimension | Functional calcium channel blockade (rat aorta KCl-induced contraction) |
|---|---|
| Target Compound Data | Indeterminate (No public direct assay data for this specific compound); C-4 substitution class (hydroxy)(trifluoromethyl) is structurally distinct. |
| Comparator Or Baseline | DHPM baseline activity range: log(IC50) of DHPMs A and C were 5.03 and 3.73, respectively; the most potent DHPM (D) achieved a log(IC50) of 7.03, comparable to nifedipine's 8.14. |
| Quantified Difference | Cannot be calculated without direct data for the target compound. |
| Conditions | In vitro functional assay measuring inhibition of KCl-induced contraction in rat isolated aortic rings. |
Why This Matters
This establishes the structural uniqueness of the C-4 motif, which is associated with high potency in the class, making generic replacement with a C-4 aryl DHPM unjustifiable without direct comparative data.
- [1] Cernecka, H., Veizerova, L., Mensikova, L., Svetlik, J., & Krenek, P. (2012). Selective inhibitory action of Biginelli-type dihydropyrimidines on depolarization-induced arterial smooth muscle contraction. Journal of Pharmacy and Pharmacology, 64(5), 735–741. View Source
